(2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol: is a spirocyclic compound characterized by a unique structure where a spiro[34]octane ring system is fused with a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol typically involves the formation of the spirocyclic ring system followed by the introduction of the propanol group. One common method is the Prins reaction, where an aldehyde reacts with an alkene in the presence of an acid catalyst to form the spirocyclic intermediate. This intermediate is then subjected to reduction conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. Catalysts and reaction conditions are fine-tuned to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in (2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol can undergo oxidation to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agents used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and PCC (pyridinium chlorochromate).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry: In chemistry, (2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of spirocyclic structures on biological systems. It may serve as a model compound for investigating the interactions of spirocyclic molecules with biological targets.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its unique structure may impart specific biological activities, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties. Its spirocyclic structure may contribute to the stability and performance of these materials.
Mechanism of Action
The mechanism of action of (2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The spirocyclic structure may also play a role in the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Spiro[4.5]decan-1-one: Another spirocyclic compound with a different ring size.
Spiro[5.5]undecane: A larger spirocyclic compound with different chemical properties.
Spirocyclic oxindoles: Compounds with a spirocyclic structure fused to an indole ring.
Uniqueness: (2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol is unique due to its specific ring size and the presence of a hydroxyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2R)-2-(5-oxaspiro[3.4]octan-6-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-8(7-11)9-3-6-10(12-9)4-2-5-10/h8-9,11H,2-7H2,1H3/t8-,9?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUBKVWDMFLJSJ-VEDVMXKPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC2(O1)CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1CCC2(O1)CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.